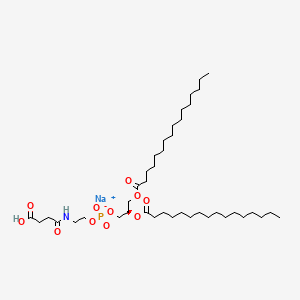
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate
Vue d'ensemble
Description
16:0 Succinyl PE, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl)(DPPE), is a head group modified functionalized lipid. Functionalized lipids act as reporter molecules.
Applications De Recherche Scientifique
Copolymer Synthesis
Succinyl PE: plays a crucial role in the synthesis of copolymers. Specifically:
- PHEA-EDA-DPPE-GAL Copolymer : This copolymer is prepared using 16:0 Succinyl PE . It has applications in drug delivery systems, including:
Biophysical Studies
Biophysicists use 16:0 Succinyl PE to investigate lipid bilayer properties:
Mécanisme D'action
Target of Action
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate, also known as 16:0 Succinyl PE, is a head group modified functionalized lipid . It acts as a reporter molecule and is primarily targeted towards the formation of liposomes , which are the main component of vesicles with concentric phospholipid bilayer membranes .
Mode of Action
The compound interacts with its targets by simulating the biological phospholipid membrane . This biomimetic approach tricks cells to recognize a device as part of their native environment, tightening the cell-chip coupling . The negative charges on the compound may influence neurite elongation and branching, highlighting the potential of surface charge to tune neuronal processes at the neuron–SLB interface .
Biochemical Pathways
The compound is involved in the production of PHEA-EDA-DPPE-GAL copolymer . This copolymer is used in the preparation of ribavirin (RBV) tripalmitate-loaded nanoparticles, acting as hepatic cell-targeted carriers for hepatitis C treatment . The compound’s role in this pathway suggests its potential influence on the citric acid cycle , as succinyl-CoA, a similar compound, is a branch point for the synthesis of heme .
Pharmacokinetics
It is known that the compound is a powder form and is stored at a temperature of -20°C . Its molecular formula is C41H77NO11PNa and it has a molecular weight of 814.01 .
Result of Action
The compound’s action results in the formation of liposomes that can be used to construct drug delivery systems for anti-cancer and anti-infection fields . In addition, it is used in the production of a copolymer that aids in the creation of hepatic cell-targeted carriers for hepatitis C treatment .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and storage conditions . It is stored at a temperature of -20°C The compound’s stability is maintained for 1 year .
Propriétés
IUPAC Name |
sodium;2-(3-carboxypropanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1/t37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBBOJBLMMDIFP-GKEJWYBXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NNaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677169 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186800-61-3 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-bta-,3-alpha-)-(9CI)](/img/no-structure.png)

![(S)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B575266.png)
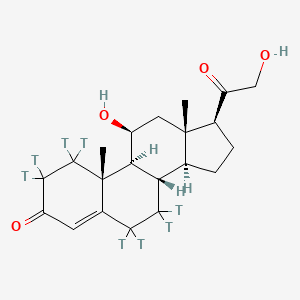
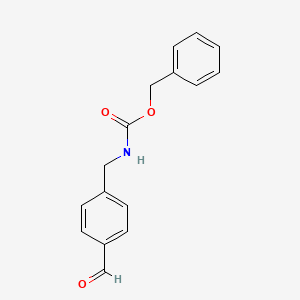
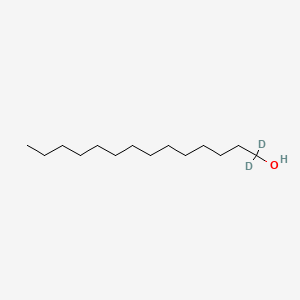


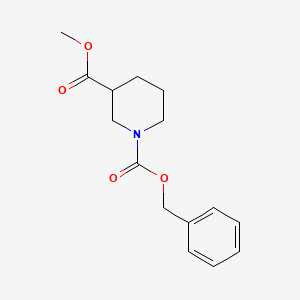
![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)